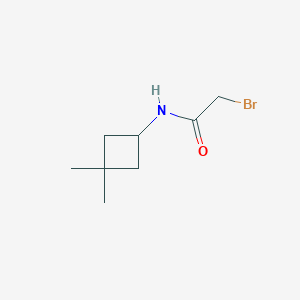
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide is an organic compound with the molecular formula C8H14BrNO. It is a brominated acetamide derivative characterized by a cyclobutyl ring substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,3-dimethylcyclobutyl)acetamide typically involves the bromination of N-(3,3-dimethylcyclobutyl)acetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of more oxidized derivatives, potentially with additional functional groups.
科学的研究の応用
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-bromo-N-(3,3-dimethylcyclobutyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 2-chloro-N-(3,3-dimethylcyclobutyl)acetamide
- 2-iodo-N-(3,3-dimethylcyclobutyl)acetamide
- N-(3,3-dimethylcyclobutyl)acetamide
Uniqueness
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and other chemical reactions .
特性
分子式 |
C8H14BrNO |
|---|---|
分子量 |
220.11 g/mol |
IUPAC名 |
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)3-6(4-8)10-7(11)5-9/h6H,3-5H2,1-2H3,(H,10,11) |
InChIキー |
JWSAJZGFIUAUEQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)NC(=O)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


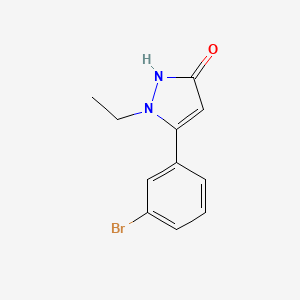
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
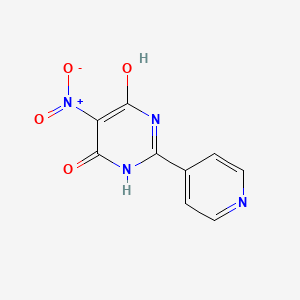
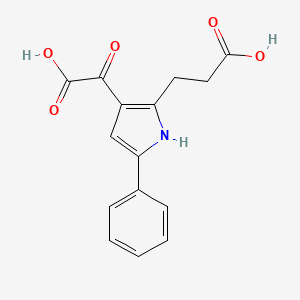
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
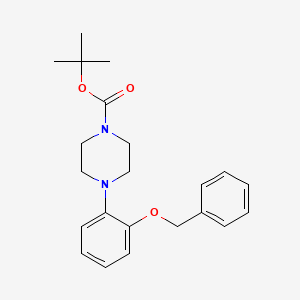
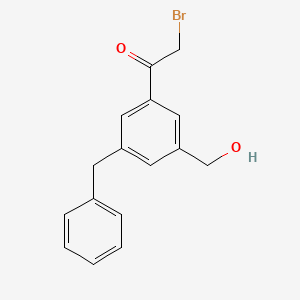
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)
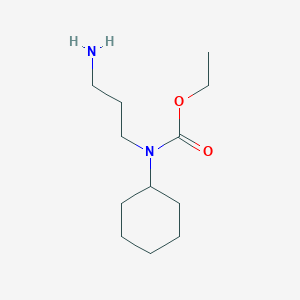
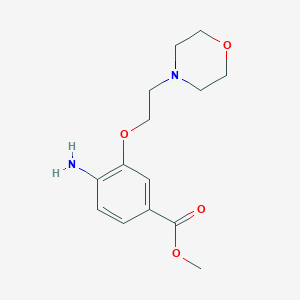
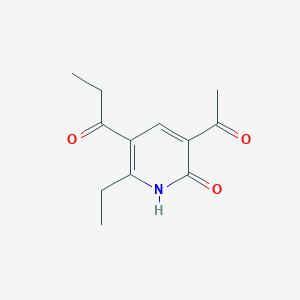
![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
